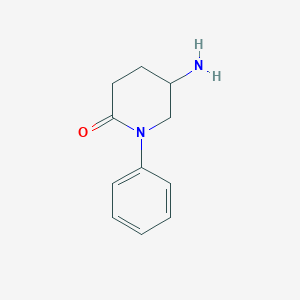

5-Amino-1-phenylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

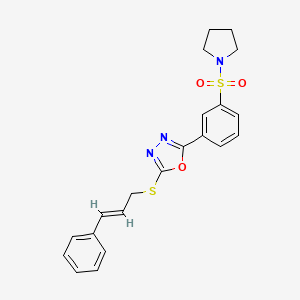

5-Amino-1-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound and its derivatives is an important task in modern organic chemistry. Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H14N2O/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 . This indicates the presence of a piperidinone ring with an amino group at the 5th position and a phenyl group at the 1st position. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.24 and a molecular formula of C11H14N2O . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Anti-inflammatory Effects

5-Amino-1-phenylpiperidin-2-one, through its analog 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. The mechanism of action involves inhibition of cytokine and inflammatory mediator production, primarily mediated through activation of the peroxisome proliferator–activated receptor-γ (PPAR-γ). This nuclear receptor plays a critical role in mediating the therapeutic effects of 5-ASA in the colon by promoting PPAR-γ expression and nuclear translocation in epithelial cells, which in turn activates anti-inflammatory gene expression (Rousseaux et al., 2005).

Apoptosis Induction in Cancer Therapy

Research into apoptosis inducers has identified compounds, including phenylpiperidine derivatives, that exhibit potential as anticancer agents. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cancer cell growth. For example, N-phenyl nicotinamides and other related compounds have demonstrated apoptosis-inducing activities in cell-based assays, highlighting their potential as therapeutic agents in cancer treatment (Cai et al., 2006).

Enzyme Inhibition for Therapeutic Applications

The study of enzyme inhibitors for therapeutic applications is another area of interest. Compounds designed to inhibit specific enzymes, such as 5-lipoxygenase (5-LO), play a significant role in the development of treatments for diseases associated with inflammation and cancer. Novel 2-amino-5-hydroxyindoles, for instance, have been synthesized and shown to potently inhibit 5-LO activity, suggesting their utility in treating leukotriene-associated diseases (Landwehr et al., 2006).

DNA Binding and Antitumor Activity

Compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, including Phortress, have been investigated for their antitumor activity, which is believed to be mediated through the formation of covalent DNA adducts. This interaction with DNA induces significant damage in sensitive tumor cells, providing a mechanism for the selective killing of cancer cells. Such studies offer insights into the development of novel antitumor agents with mechanisms of action that involve direct interactions with cellular DNA (Leong et al., 2004).

properties

IUPAC Name |

5-amino-1-phenylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBWXGWESJKIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)